Cas no 22764-36-9 (1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone])

1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone] structure
22764-36-9 structure
Product Name:1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
CAS-nummer:22764-36-9
MF:C16H28N4O4
MW:340.417923927307
CID:912460
PubChem ID:265941
Update Time:2025-04-19

1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone] Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
    • 2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone
    • 1,3-Bis-(5-methyl-2-pyridyl)-harnstoff
    • 1,3-bis-(5-methyl-pyridin-2-yl)-urea
    • 1,4-bis-(morpholin-4-yl-acetyl)-piperazine
    • CTK1I7582
    • N,N'-Di-< 5-methyl-2-pyridyl> harnstoff
    • N,N'-Di-< morpholino-acetyl> -piperazin
    • Urea, N,N'-bis(5-methyl-2-pyridinyl)-
    • CBDivE_013222
    • 22764-36-9
    • MLS000073864
    • AKOS000671908
    • 1,4-Bis(morpholinoacetyl)piperazine
    • STK367923
    • 2-Morpholin-4-yl-1-[4-(2-morpholin-4-yl-acetyl)-piperazin-1-yl]-ethanone
    • DS-004273
    • WBCDLWBJYSNKGA-UHFFFAOYSA-N
    • 1,1'-(Piperazine-1,4-diyl)bis[2-(morpholin-4-yl)ethan-1-one]
    • CHEMBL1407269
    • DTXSID00945442
    • NSC102743
    • NSC-102743
    • 4-(2-[4-(4-Morpholinylacetyl)-1-piperazinyl]-2-oxoethyl)morpholine #
    • SMR000013764
    • 1,1'-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
    • Inchi: 1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2
    • InChI-sleutel: WBCDLWBJYSNKGA-UHFFFAOYSA-N
    • LACHT: O1CCN(CC1)CC(N1CCN(C(CN2CCOCC2)=O)CC1)=O

Berekende eigenschappen

  • Exacte massa: 340.21124
  • Monoisotopische massa: 340.21105539g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 388
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.6
  • Topologisch pooloppervlak: 65.6Ų

Experimentele eigenschappen

  • PSA: 65.56
  • LogboekP: -1.92680
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.